4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
CAS No.: 2097936-29-1
Cat. No.: VC3172728
Molecular Formula: C12H20Cl2N2O
Molecular Weight: 279.2 g/mol
* For research use only. Not for human or veterinary use.
![4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride - 2097936-29-1](/images/structure/VC3172728.png)
Specification
CAS No. | 2097936-29-1 |
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Molecular Formula | C12H20Cl2N2O |
Molecular Weight | 279.2 g/mol |
IUPAC Name | 4-methyl-2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride |
Standard InChI | InChI=1S/C12H18N2O.2ClH/c1-10-2-7-14-12(8-10)15-9-11-3-5-13-6-4-11;;/h2,7-8,11,13H,3-6,9H2,1H3;2*1H |
Standard InChI Key | XCXLTMJXOPPHEF-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1)OCC2CCNCC2.Cl.Cl |
Canonical SMILES | CC1=CC(=NC=C1)OCC2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Basic Identification
4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is a chemical compound identified by the CAS registry number 2097936-29-1 . This compound represents an important class of pyridine derivatives with piperidine substituents, featuring a characteristic methoxy linkage between these two heterocyclic structures.
Molecular Structure and Properties
The compound possesses a well-defined molecular structure with the formula C12H20Cl2N2O and a calculated molar mass of 279.206 g/mol . Structurally, it consists of:
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A pyridine ring with a methyl substituent at position 4
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A methoxy group at position 2 of the pyridine ring
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A piperidine ring connected via a methylene bridge to the methoxy group
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Two hydrochloride moieties forming the dihydrochloride salt
Table 1: Physicochemical Properties of 4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
Property | Value |
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Chemical Name | 4-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride |
CAS Registry Number | 2097936-29-1 |
Molecular Formula | C12H20Cl2N2O |
Molar Mass | 279.206 g/mol |
Physical State | Crystalline solid (presumptive) |
Salt Form | Dihydrochloride |
Structural Features
The molecular architecture of 4-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride features two distinct heterocyclic systems. The pyridine ring, containing a nitrogen atom in its six-membered aromatic structure, bears a methyl group at position 4 that contributes to the electron density of the aromatic system. At position 2, the pyridine connects to the piperidine ring through a methoxy bridge (−OCH2−), creating a flexible linkage between the two ring systems.
The piperidine component, a saturated six-membered heterocycle with a nitrogen atom, provides a basic center capable of interacting with various biological targets. The dihydrochloride salt formation occurs at the basic nitrogen atoms in both heterocyclic systems, resulting in a salt form that enhances water solubility while potentially altering the compound's pharmacokinetic properties.
Synthesis and Preparation Methods
Salt Formation
The dihydrochloride salt formation represents a crucial step in the preparation of this compound. This process typically involves:
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Dissolving the free base form in an appropriate organic solvent
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Addition of a solution of hydrogen chloride (often in diethyl ether or dioxane)
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Precipitation of the dihydrochloride salt
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Filtration and purification by recrystallization
The formation of the dihydrochloride salt significantly enhances the compound's water solubility, stability, and bioavailability compared to its free base form.
Structural Comparisons with Related Compounds
Comparative Analysis
Understanding the unique properties of 4-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride requires comparison with structurally related compounds. Such comparisons provide insights into structure-activity relationships and potential applications.
Table 2: Comparison of 4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
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4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride | C12H20Cl2N2O | 279.206 | Reference compound |
2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | 302.8 | Contains a chlorophenyl substituent; different linkage pattern between pyridine and piperidine |
Structural Implications
The structural differences between these compounds have significant implications for their physicochemical properties and biological activities:
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The presence of a chlorophenyl group in related compounds enhances lipophilicity, potentially affecting membrane permeability
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Different linkage patterns between the heterocyclic systems influence molecular flexibility and three-dimensional conformation
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The dihydrochloride salt form of 4-methyl-2-[(piperidin-4-yl)methoxy]pyridine likely confers greater water solubility compared to non-salt or monohydrochloride forms
Biological Activity and Pharmacological Properties
Structure-Activity Relationships
The presence of specific structural elements in 4-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride may contribute to its potential biological activity:
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The pyridine ring provides an aromatic system capable of π-π interactions with aromatic amino acid residues in target proteins
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The methyl substituent at position 4 of the pyridine ring modulates electron density and may influence binding affinity
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The methoxy linkage offers rotational flexibility, potentially allowing the compound to adapt its conformation to complement binding pockets
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The piperidine ring introduces a basic nitrogen that can participate in hydrogen bonding and ionic interactions
Research Applications
Medicinal Chemistry
In medicinal chemistry research, 4-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride may serve as:
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A scaffold for developing novel enzyme inhibitors
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A reference compound for structure-activity relationship studies
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A chemical probe for investigating biological pathways
Synthetic Chemistry
The compound also has potential applications in synthetic organic chemistry:
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As an intermediate in the synthesis of more complex heterocyclic systems
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For exploring heterocycle functionalization methodologies
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In the development of new transformations involving pyridine and piperidine rings
Analytical Characterization
Chromatographic Behavior
The chromatographic properties of this compound would be influenced by:
Future Research Directions
Chemical Modifications
Structural modifications that might enhance the properties of this compound include:
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Substitution at various positions on the pyridine ring to modulate electronic properties
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Alternative linkages between the heterocyclic systems
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Introduction of additional functional groups to improve target selectivity
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Development of prodrug forms for enhanced delivery
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